molecular formula C18H18F3NO B3134738 N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide CAS No. 400083-30-9

N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide

Cat. No. B3134738
CAS RN: 400083-30-9
M. Wt: 321.3 g/mol
InChI Key: UJAZMMLEFKLEFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide, also known as TFB-TMBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cell growth and proliferation. N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), both of which are involved in cell survival and proliferation. Additionally, N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide has been shown to have neuroprotective effects. Studies have shown that N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide can protect neurons from oxidative stress-induced damage and can improve cognitive function in animal models of Alzheimer's disease. Additionally, N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide has been shown to have anti-diabetic properties, as it can improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide is its high cost, which may limit its use in large-scale studies.

Future Directions

There are several future directions for the research of N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide. One area of research is the development of N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide and its potential therapeutic applications. Another area of research is the development of novel drug delivery systems for N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide, which could improve its bioavailability and efficacy in vivo. Finally, more studies are needed to evaluate the safety and efficacy of N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide in humans, which could pave the way for its use as a therapeutic agent in the clinic.

Scientific Research Applications

N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide has been studied extensively for its potential therapeutic applications. One of the main areas of research is its use as an anti-cancer agent. Studies have shown that N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.

properties

IUPAC Name

N,3,5-trimethyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO/c1-12-8-13(2)10-15(9-12)17(23)22(3)11-14-4-6-16(7-5-14)18(19,20)21/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAZMMLEFKLEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C)CC2=CC=C(C=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3,5-trimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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